molecular formula C6H2Cl2N2O B3187580 2,6-Dichlorooxazolo[5,4-b]pyridine CAS No. 159870-88-9

2,6-Dichlorooxazolo[5,4-b]pyridine

Cat. No.: B3187580
CAS No.: 159870-88-9
M. Wt: 189.00 g/mol
InChI Key: UYBNDDVULGPYBV-UHFFFAOYSA-N
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Description

2,6-Dichlorooxazolo[5,4-b]pyridine (CAS: 1256819-81-4) is a fused heterocyclic compound featuring an oxazole ring fused to a pyridine core at the [5,4-b] position. The structure is substituted with chlorine atoms at the 2- and 6-positions of the pyridine ring ().

Properties

CAS No.

159870-88-9

Molecular Formula

C6H2Cl2N2O

Molecular Weight

189.00 g/mol

IUPAC Name

2,6-dichloro-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C6H2Cl2N2O/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H

InChI Key

UYBNDDVULGPYBV-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1N=C(O2)Cl)Cl

Canonical SMILES

C1=C(C=NC2=C1N=C(O2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2,6-dichlorooxazolo[5,4-b]pyridine with structurally related heterocycles, focusing on synthesis, substituent effects, and biological activities.

Thiazolo[5,4-b]pyridine Derivatives

  • Structural Differences : Replacing the oxazole oxygen in this compound with a sulfur atom yields thiazolo[5,4-b]pyridine.
  • Biological Activity :
    • Thiazolo derivatives exhibit potent kinase inhibitory activity. For example, compound 6h (3-(trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine) showed moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to hydrophobic interactions in the binding pocket ().
    • Substituents like –CN and –CO₂Me on the pyridine ring enhance hydrogen-bonding with residues such as Asp594 in B-Raf, improving inhibitory activity ().
  • SAR Insights : Bulky groups near the pyridine ring reduce KDR inhibition, contrasting with B-Raf activity ().

Pyrazolo[3,4-b]pyridine Derivatives

  • Structural Differences : Pyrazolo[3,4-b]pyridine replaces the oxazole ring with a pyrazole moiety.
  • Biological Activity :
    • These derivatives demonstrate broad-spectrum anticancer activity. Compound pyrazolo[3,4-b]pyridine8 showed potent antiproliferative effects across cancer cell lines ().
    • Patent data highlight their use in autoimmune disease treatment ().
  • Key Advantage : The pyrazole ring enables diverse substitution patterns, facilitating optimization for target selectivity.

Imidazo[1,5-a]pyridine and Pyrrolo[3,4-b]pyridine

  • Structural Differences : Imidazo[1,5-a]pyridine contains a five-membered imidazole ring, while pyrrolo[3,4-b]pyridine features a pyrrole ring.
  • Synthetic Utility : Imidazo[1,5-a]pyridine intermediates react with carbanions to form tricyclic compounds, highlighting their versatility in multi-step syntheses ().

Isoxazolo[5,4-b]pyrazolo[4,3-e]pyridine

  • Structural Complexity : This spirooxindole derivative combines isoxazole and pyrazole rings fused to pyridine.
  • Synthetic Applications : Synthesized via Amberlyst-15-catalyzed multicomponent reactions, these compounds are explored for structural diversity in drug discovery ().

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity (IC₅₀/EC₅₀) Target
This compound Oxazole + pyridine 2-Cl, 6-Cl Not reported Potential kinase
Thiazolo[5,4-b]pyridine Thiazole + pyridine 3-(CF₃)Ph (6h) 9.87 µM (c-KIT) c-KIT, B-Raf, KDR
Pyrazolo[3,4-b]pyridine Pyrazole + pyridine Varied (e.g., compound8) Broad-spectrum anticancer Kinases, cancer cells
Imidazo[1,5-a]pyridine Imidazole + pyridine Nitro, carbanion adducts Synthetic intermediate N/A

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance binding in hydrophobic pockets ().

    – Hydrogen-bond acceptors (e.g., pyridine N, carbonyl O) improve interactions with Asp594 in B-Raf ().

Kinase Selectivity :

  • Thiazolo[5,4-b]pyridine derivatives show dual B-Raf/KDR inhibition, whereas pyrazolo[3,4-b]pyridines are optimized for anticancer activity ().

Synthetic Flexibility :

  • Oxazolo and thiazolo derivatives are more reactive in electrophilic substitutions compared to pyrazolo analogs ().

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